Product packaging for 1-butyl-1H-imidazol-4-amine(Cat. No.:)

1-butyl-1H-imidazol-4-amine

Cat. No.: B13646511
M. Wt: 139.20 g/mol
InChI Key: VQINPQNMUFRIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butyl-1H-imidazol-4-amine is a chemical compound with the molecular formula C7H15N3, offered for research and development purposes. This amine-functionalized imidazole derivative serves as a valuable synthetic intermediate and building block in various scientific fields. The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery. It is a core component in a wide range of therapeutic agents, including antifungal, anticancer, and antihypertensive drugs . The specific substitution pattern of this compound, featuring an amine group at the 4-position, makes it a versatile precursor for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel compounds for probing biological pathways or as potential inhibitors for various enzymes . Its structure is also relevant in the context of imidazol-4-one chemistry, which is found in natural products and advanced glycation end products (AGEs) . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3 B13646511 1-butyl-1H-imidazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-butylimidazol-4-amine

InChI

InChI=1S/C7H13N3/c1-2-3-4-10-5-7(8)9-6-10/h5-6H,2-4,8H2,1H3

InChI Key

VQINPQNMUFRIMD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(N=C1)N

Origin of Product

United States

Chemical Reactivity and Derivatization Studies of 1 Butyl 1h Imidazol 4 Amine

Electrophilic Functionalization at the Imidazole (B134444) Ring

The imidazole ring in 1-butyl-1H-imidazol-4-amine is an electron-rich heterocycle, making it prone to electrophilic substitution reactions such as halogenation and nitration. The position of substitution is directed by the existing substituents, namely the 1-butyl group and the 4-amino group. The amino group is a strong activating group and an ortho-, para-director. In the case of the imidazole ring, this directs electrophiles to the C2 and C5 positions.

Halogenation of imidazole derivatives can be achieved using various halogenating agents. For instance, the use of N,N'-dihalo-5,5-dimethylhydantoins, activated by a Brønsted acid, has been reported for the halogenation of imidazoles, pyrazoles, and indoles, offering a method for either mono- or di-halogenation. derpharmachemica.com Enzymatic halogenation is another approach, where halogenases catalyze the electrophilic substitution on electron-rich aromatic substrates. nih.gov A general method for the halogenation of aromatic compounds, including heterocycles, involves reaction with the halogen in the presence of a metal halide carrier like iron(III) bromide or aluminum chloride, which generates the electrophilic halogen species. savemyexams.com For 4-(benzoylamino)-1-methylimidazole, iodination has been successfully carried out using iodine in the presence of potassium carbonate to yield the 5-iodo derivative. chem-soc.si

Nitration of the imidazole ring typically requires strong acidic conditions. A mixture of concentrated nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comlibretexts.org The nitration of N-substituted imidazoles can be selective. For example, the nitration of 1-formyl-imidazole with a mixture of potassium nitrate (B79036) and trifluoroacetic anhydride (B1165640) in tetrahydrofuran (B95107) has been shown to yield 1-formyl-2-nitro-1H-imidazole. researchgate.net The position of nitration on the imidazole ring is influenced by the substituents present. For 4-nitro-1H-imidazole, which exists as a mixture of tautomers, the nitro group deactivates the ring, making further substitution challenging. thieme-connect.de

Nucleophilic Transformations Involving the 4-Amine Group

The 4-amino group of this compound is a primary nucleophile and can readily undergo reactions with various electrophiles. This allows for extensive derivatization through acylation, sulfonylation, alkylation, and arylation.

Acylation of the amino group to form amides is a common transformation. This can be achieved by reacting the amine with acyl chlorides or acid anhydrides. The reaction between an acyl chloride and a primary amine is a nucleophilic addition-elimination reaction that typically proceeds vigorously, often in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uksavemyexams.comyoutube.com For example, tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate has been acylated with nonanoyl chloride. chem-soc.si

Sulfonylation of the amino group to form sulfonamides is another important derivatization. This is typically carried out by reacting the amine with a sulfonyl chloride in the presence of a base. sapub.org The reaction conditions can be optimized, and in some cases, can be performed under solvent-free conditions at room temperature. sapub.org The sulfonylation of anilines and other less nucleophilic amines may require more forcing conditions or the use of a catalyst. sapub.org Visible-light-driven sulfonylation/cyclization reactions using sulfonyl chlorides have also been developed. researchgate.net

Alkylation of the amino group can be more challenging due to the potential for over-alkylation and alkylation of the imidazole ring nitrogens. However, selective N-alkylation can be achieved under controlled conditions. The reaction of 1,3-azoles with organomagnesium reagents has been shown to result in regioselective alkylation at the more sterically hindered nitrogen. rsc.org A general method for the N-alkylation of a variety of nitrogen nucleophiles, including amines and amides, with alkyl bromides has been developed using a copper-metallaphotoredox system. princeton.edu The use of catalytic amounts of alkyl halides in the reaction of poor nucleophilic amines with alcohols has also been reported as a selective Hofmann N-alkylation method. rsc.org

Arylation of the amino group can be accomplished through various cross-coupling reactions. Palladium-catalyzed N-arylation of unsymmetrical imidazoles with aryl halides and triflates has been shown to be highly regioselective for the N1 position of the imidazole ring. nih.govmit.edu Copper-catalyzed N-arylation methods are also widely used for coupling imidazoles with aryl halides or aryl boronic acids. nih.gov

Reactions Leading to Novel Heterocyclic Fusions and Spirocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive imidazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic and spirocyclic systems.

Fused heterocyclic systems can be constructed by annulating a new ring onto the imidazole core. For instance, imidazo[4,5-d]pyridazines can be synthesized from 4,5-diaminoimidazole precursors by reaction with 1,2-dicarbonyl compounds. rsc.org A novel method for the synthesis of 2-(pyrazol-3-yl)imidazo[4,5-d]pyridazines has been developed through a cascade reaction of 5,6-dicyano-3-(2-oxo-2-ethyl)pyrazin-2(1H)-ones with hydrazine (B178648) hydrate. rsc.org Similarly, imidazo[1,5-b]pyridazines can be synthesized from 1,2-diaminoimidazoles and α-acylacrylonitriles. researchgate.net The reaction of 1,2-diamino-4-phenylimidazole with dimethyl acetylenedicarboxylate (B1228247) in the presence of acetic acid also yields imidazo[1,5-b]pyridazine (B2384543) derivatives. mdpi.com Furthermore, a cascade reaction of itaconimides with 1,2-diamino-4-phenylimidazole leads to tetrahydroimidazo[1,5-b]pyridazines. beilstein-journals.org The synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines can be achieved from diaminopyridines and carboxylic acids or their derivatives. mdpi.com

Spirocyclic systems containing an imidazole ring are of significant interest in medicinal chemistry. The synthesis of spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles] has been achieved through a three-component reaction of isatins, malononitrile, and hydantoin (B18101) or thiohydantoin derivatives. rsc.org Another approach involves the domino reaction of 2-amino-4-arylimidazoles with aromatic aldehydes or isatins and methylene (B1212753) active compounds to form spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles]. beilstein-journals.org Rhodium(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes provides a route to spiro-[imidazole-indene] derivatives. nih.gov An iminophosphorane-based approach has also been developed for the synthesis of spiropyrrolidine-imidazole derivatives. researchgate.net

Derivatization Strategies for Amine-Containing Compounds

The primary amino group in this compound is a versatile handle for a wide array of derivatization strategies, including acylation, sulfonylation, alkylation, arylation, and condensation with carbonyl compounds.

Acylation and Sulfonylation

As previously discussed, acylation and sulfonylation are robust methods for derivatizing the 4-amino group. These reactions introduce amide and sulfonamide functionalities, respectively, which can significantly alter the physicochemical properties of the parent molecule.

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoimidazoles

Starting Material Reagent Conditions Product Yield Reference
4-(Benzoylamino)-1-methylimidazole I₂ / K₂CO₃ CH₂Cl₂, 23 °C, 2 h 4-(Benzoylamino)-5-iodo-1-methylimidazole - chem-soc.si
tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate Nonanoyl chloride - tert-Butyl 2-(N-(tert-butoxycarbonyl)decanamido)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate - chem-soc.si

Alkylation and Arylation

Alkylation and arylation of the 4-amino group introduce new carbon-nitrogen bonds, expanding the structural diversity of the derivatives.

Table 2: Representative Alkylation and Arylation Reactions of Imidazoles

Starting Material Reagent Catalyst/Conditions Product Yield Reference
4-Methylimidazole 3,4,5-Trimethoxy-bromobenzene 0.5 mol % Pd₂(dba)₃, 1.1 mol % L1, NaOtBu, Toluene, 100 °C 1-(3,4,5-Trimethoxyphenyl)-4-methyl-1H-imidazole 90% nih.gov
4-Methylimidazole 3-Bromo-N,N-dimethylaniline 0.5 mol % Pd₂(dba)₃, 1.1 mol % L1, NaOtBu, Toluene, 100 °C 3-(4-Methyl-1H-imidazol-1-yl)-N,N-dimethylaniline 92% nih.gov

Condensation with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by acid or base and involve the formation of a carbinolamine intermediate followed by dehydration. researchgate.net Three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid have been used to synthesize tetrahydroimidazo[4,5-b]pyridin-5-ones. researchgate.net Similarly, multicomponent reactions of aminoazoles with aldehydes and other active methylene compounds are a powerful tool for the synthesis of diverse heterocyclic systems. nih.govnih.gov

Table 3: Representative Condensation Reactions of Aminoimidazoles

Amine Component Carbonyl Component Third Component Conditions Product Yield Reference
5-Amino-1-methyl-1H-imidazole Aromatic aldehydes Meldrum's acid AcOH, rt 3,4,6,7-Tetrahydroimidazo[4,5-b]pyridin-5-ones - researchgate.net
2-Amino-4-arylimidazoles Aromatic aldehydes Malononitrile - Pyrrolo[1,2-c]imidazole-6-carbonitriles - beilstein-journals.org

Investigations of Reaction Mechanisms and Intermediates

The investigation into the reaction mechanisms of this compound and its derivatives is crucial for understanding its chemical behavior and for the rational design of new synthetic methodologies. While dedicated mechanistic studies specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from the reactivity of analogous imidazole and amine compounds. The reaction mechanisms are generally centered around the nucleophilic character of the 4-amino group and the inherent reactivity of the imidazole ring.

The primary amino group at the C4 position is a key reactive site, readily participating in nucleophilic substitution and addition reactions. The imidazole ring itself, being an electron-rich aromatic system, can undergo electrophilic substitution, although the amino group's directing effects and the N-butyl substituent's steric and electronic influence play a significant role in determining the regioselectivity of such reactions.

One of the fundamental reactions involving aminoimidazoles is N-acylation. For instance, the structurally similar 1-methyl-1H-imidazol-4-amine readily reacts with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The mechanism proceeds via a nucleophilic attack of the exocyclic amino group on one of the electrophilic carbonyl carbons of the Boc anhydride. This is a standard mechanism for the protection of an amino group. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), which deprotonates the amino group, enhancing its nucleophilicity, or activates the anhydride. The tetrahedral intermediate formed then collapses, eliminating a tert-butoxide group and di-tert-butyl dicarbonate's decomposition products to yield the stable N-Boc protected carbamate.

Table 1: Representative Reaction Conditions for N-Boc Protection of a Model Aminoimidazole

ParameterOptimal ConditionYield (%)Purity (%)
SolventDichloromethane (DCM)8998
BaseTriethylamine (TEA)8597
Temperature (°C)0 → 25 (rt)8796
Reaction Time (h)128998

Data inferred from studies on 1-methyl-1H-imidazol-4-amine.

Another important mechanistic pathway observed in the derivatization of related aminoimidazoles is their participation in multicomponent reactions. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aldehyde, an isocyanide, and a suitable amino-heterocycle, can be applied. In such a reaction, an imine intermediate is first formed from the condensation of the aldehyde and the amino group of the this compound. This imine is then activated by a Brønsted or Lewis acid catalyst. The isocyanide subsequently undergoes a nucleophilic attack on the iminium carbon, followed by an intramolecular cyclization and tautomerization to afford the final fused imidazo-pyridine or related heterocyclic structures. beilstein-journals.org

Computational studies on similar imidazole derivatives, such as N-butyl-1H-benzimidazole, have utilized Density Functional Theory (DFT) to analyze the molecule's electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net Such calculations help in predicting the reactivity of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the exocyclic nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed over the imidazole ring, suggesting its susceptibility to nucleophilic attack under certain conditions, particularly after protonation or activation.

Furthermore, the imidazole ring can be involved in the formation of N-oxides when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction mechanism involves the nucleophilic attack of one of the ring nitrogens on the electrophilic oxygen of the oxidizing agent. The choice of the nitrogen atom that gets oxidized (N1 or N3) would be influenced by steric hindrance from the butyl group and the electronic effects of the amino group.

In the synthesis of more complex derivatives, such as 4-amino-N-(1-butyl-1H-imidazol-2-yl)benzenesulfonamide, the formation of the sulfonamide linkage involves the nucleophilic attack of an aminoimidazole on a sulfonyl chloride. smolecule.com While this example involves a 2-aminoimidazole, a similar reaction could be envisaged for the 4-amino isomer, where the exocyclic amine of this compound would attack the electrophilic sulfur atom of a sulfonyl chloride, leading to the formation of a sulfonamide derivative through a tetrahedral intermediate.

Intermediates in the reactions of this compound are often transient and not isolated. However, their existence is inferred from the reaction products and by analogy to well-established mechanisms. Key intermediates include:

Iminium ions: Formed during condensation reactions with aldehydes and ketones. beilstein-journals.org

Tetrahedral intermediates: In acylation and sulfonylation reactions. smolecule.com

N-Oxides: Formed during oxidation of the imidazole ring nitrogens.

Carbocationic or radical intermediates: May be involved in certain electrophilic substitution or free-radical reactions on the imidazole ring, although these are less common for this class of compounds under standard conditions.

The study of these reaction mechanisms and intermediates is fundamental for optimizing reaction conditions and for the development of novel derivatives of this compound for various applications.

Computational and Theoretical Investigations of 1 Butyl 1h Imidazol 4 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of imidazole (B134444) derivatives. tandfonline.commdpi.com These methods are used to predict optimized geometries, conformational preferences, and electronic characteristics, offering deep insights into molecular stability and reactivity. tandfonline.comirjweb.com

Molecular Geometry Optimization and Conformational Landscapes

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule. For 1-butyl-1H-imidazol-4-amine, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The flexibility of the n-butyl group is a critical factor, giving rise to multiple possible conformations.

Studies on n-butyl imidazole (B-IMID) using DFT at the B3LYP/6-311++G(d,p) level have identified nine unique stable conformers. nih.gov These conformations arise from the different rotational arrangements (trans, gauche) of the butyl chain. The global minimum energy structure was identified as the tg(±)tt conformer. nih.gov The energy barriers for inter-conversion between these conformers were found to be low, around 2 kcal/mol, suggesting the molecule is flexible at room temperature. nih.gov Similarly, a comprehensive study on N-Butyl-1H-benzimidazole, a related structure, performed at the DFT/B3LYP/6-311++G(d,p) level, provides insight into the expected bond lengths and angles of a butyl-substituted imidazole ring system. mdpi.com

Table 1: Selected Theoretical Optimized Structural Parameters for Analogous N-Butyl-1H-Benzimidazole Data extracted from a DFT study on a related benzimidazole (B57391) derivative and serves as an illustrative example.

ParameterBond/AngleTheoretical Value (Å or °)
Bond LengthC-N (imidazole ring)1.386 Å
Bond LengthC-N (imidazole ring)1.387 Å
Bond LengthC13-C16 (butyl chain)1.534 Å
Bond LengthC16-C19 (butyl chain)1.533 Å
Bond LengthC19-C22 (butyl chain)1.531 Å
Bond AngleC-N-C (imidazole ring)104.9 °
Bond AngleN-C-N (imidazole ring)113.4 °
Source: mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. irjweb.comuantwerpen.be Conversely, a small gap suggests the molecule is more reactive.

For various imidazole derivatives studied computationally, the HOMO-LUMO gap has been shown to be a key indicator of their bioactivity. irjweb.com DFT calculations on different imidazole derivatives provide an expected range for these values.

Table 2: Representative Frontier Orbital Energies and Energy Gaps for Various Imidazole Derivatives These values are from different imidazole derivatives and illustrate the typical range and concepts.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Source
N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amineB3LYP/6–311++G(d,p)-6.2967-1.80964.4871 irjweb.com
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylateCV / DFT-5.49-1.993.50 mdpi.com
Imidazole-centred tripodal chromophore (1a)TD-DFT B3LYP/6-311+g(2df,p)-6.15-2.483.67 rsc.org
Imidazole-centred tripodal chromophore (2a)TD-DFT B3LYP/6-311+g(2df,p)-6.26-2.593.67 rsc.org

In images generated from these calculations, the HOMO and LUMO orbitals are typically distributed across the molecule. For N-Butyl-1H-benzimidazole, the HOMO and LUMO are arranged symmetrically across the planar ring system, indicating the distribution of electron density involved in potential electronic transitions. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color-coded scheme. uni-muenchen.de

Red/Yellow/Orange Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen. researchgate.netnih.gov

Blue/Green Regions : Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.netnih.gov

For imidazole itself, MEP analysis clearly shows that the nitrogen atom not bonded to a hydrogen (the imine-like nitrogen at position 3) is the most negative region, making it the primary site for protonation or electrophilic attack. uni-muenchen.de In substituted imidazoles, the MEP map reveals how substituents alter the charge distribution. tandfonline.com For this compound, the amine group (-NH2) at the 4-position and the imine nitrogen in the ring would be expected to be the most electron-rich, negative (red) regions, while the hydrogens of the amine group and the C-H on the ring would be the most electron-poor, positive (blue) regions. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space and understanding its interactions with its environment, such as with solvent molecules. scielo.brscielo.br

By simulating the molecule's behavior in a solvent box (e.g., water), MD can reveal stable conformations and the dynamics of their interconversion. pensoft.net The simulations track the trajectory of each atom, providing insights into how the molecule folds and flexes. This is particularly important for understanding how the butyl chain might position itself relative to the imidazole ring and the amine substituent in an aqueous environment. mdpi.com

The stability of protein-ligand complexes involving imidazole derivatives has been confirmed using 100-nanosecond MD simulations, which show how the molecule maintains stable binding patterns within a biological system. tandfonline.comnih.gov Such simulations on this compound could predict its dynamic behavior and interactions with biological targets.

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model potential chemical reactions, predicting their feasibility and the energy changes involved. tandfonline.comacs.org For this compound, theoretical calculations can elucidate the mechanisms of its synthesis and its potential degradation pathways.

For instance, the synthesis of substituted imidazoles often occurs through multi-component reactions, such as the Debus-Radziszewski reaction. ijprajournal.comajrconline.org DFT calculations have been used to investigate the mechanistic paths of such syntheses, confirming the most likely sequence of events, including the formation of imine intermediates, cyclization, and final rearrangement to form the imidazole ring. tandfonline.com

Furthermore, theoretical studies have been conducted on the atmospheric oxidation of imidazole initiated by OH radicals. rsc.org These studies predict that the reaction proceeds preferentially via electrophilic addition of the OH radical to the carbon atoms of the ring, followed by a series of unimolecular and bimolecular reactions. rsc.org Similar theoretical investigations for this compound could predict its environmental fate and the products of its degradation.

Structure-Property Relationship Modeling (excluding physical properties)

Structure-Property or Structure-Activity Relationship (SAR) modeling aims to link the chemical structure of a compound with its properties, such as biological activity. nih.gov Computational methods are central to modern SAR studies, using calculated molecular descriptors to build predictive models. pku.edu.cnnih.gov

For imidazole derivatives, which are known to possess a wide range of biological activities, computational SAR studies are common. nih.govnih.gov These studies often correlate calculated electronic properties (like HOMO-LUMO energies, MEP values, and atomic charges) with observed activities, such as enzyme inhibition or antiparasitic effects. nih.govnih.gov For example, a QSAR model for imidazole [1,5-α] pyrazine (B50134) derivatives found that inhibitory potency correlated with molar volume and the net charges on specific atoms in the pharmacophore. nih.gov

The imidazole scaffold is often considered a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. ajrconline.org By modeling this compound and calculating its electronic and steric descriptors, one could predict its potential biological activities and guide the synthesis of more potent analogues. Molecular docking and MD simulations can further refine these predictions by showing how the molecule might bind to the active site of a specific protein target. tandfonline.commdpi.com

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Butyl 1h Imidazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-butyl-1H-imidazol-4-amine derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign proton and carbon signals and to establish connectivity within the molecule.

¹H NMR and ¹³C NMR

¹H NMR spectroscopy provides information about the chemical environment of protons. For a typical this compound derivative, the spectrum would exhibit characteristic signals for the butyl group protons: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the imidazole (B134444) nitrogen. The protons on the imidazole ring would appear as distinct singlets or doublets, depending on the substitution pattern. The amine (NH₂) protons often appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. sapub.org The four carbons of the butyl group would resonate at distinct chemical shifts in the aliphatic region of the spectrum. The carbons of the imidazole ring would appear in the aromatic region, with their specific shifts influenced by the positions of the butyl and amino groups. sapub.org

For example, in a study of N-butyl-1H-benzimidazole, a related compound, the butyl group carbons were readily identified in the ¹³C NMR spectrum. semanticscholar.org Similarly, the ¹H NMR spectrum of 2-butyl-1H-benzo hmdb.caipb.ptimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile showed characteristic signals for the butyl group, including a triplet for the terminal methyl protons. orientjchem.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Imidazole C2-H~7.5~135
Imidazole C5-H~6.8~115
Imidazole C4-~140
N-CH₂~3.9 (triplet)~45
N-CH₂-CH₂~1.7 (quintet)~32
N-(CH₂)₂-CH₂~1.3 (sextet)~20
CH₃~0.9 (triplet)~13
NH₂~4.5 (broad singlet)-

Note: This is a hypothetical representation and actual values may vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques

To resolve complex structures and confirm assignments, two-dimensional (2D) NMR techniques are invaluable. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the attachment of the butyl group to the imidazole ring nitrogen. For instance, a correlation between the N-CH₂ protons and the C4 and C5 carbons of the imidazole ring would be expected. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can be used to confirm the spatial relationship between the butyl group and the imidazole ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

For this compound, the IR spectrum would be expected to show:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (NH₂) group.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds of the butyl group and the aromatic C-H bonds of the imidazole ring. orientjchem.org

C=N and C=C stretching: Vibrations in the 1500-1650 cm⁻¹ range characteristic of the imidazole ring.

N-H bending: A band around 1600 cm⁻¹ from the scissoring motion of the NH₂ group.

C-N stretching: Absorptions in the 1000-1350 cm⁻¹ region.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to the IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. orientjchem.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation pattern can be predicted based on the structure. A common fragmentation pathway for amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of the butyl group, this could lead to the loss of a propyl radical to form a stable ion. Other fragmentations could involve the loss of the butyl group or cleavage of the imidazole ring.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Proposed Structure m/z
[M]⁺C₇H₁₄N₃⁺139
[M - CH₃]⁺C₆H₁₁N₃⁺124
[M - C₂H₅]⁺C₅H₉N₃⁺110
[M - C₃H₇]⁺C₄H₇N₃⁺96
[M - C₄H₉]⁺C₃H₅N₃⁺82

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region due to π → π* and n → π* transitions of the aromatic ring and the non-bonding electrons on the nitrogen atoms. nist.govresearchgate.net

For this compound, the UV-Vis spectrum would be expected to show absorption maxima characteristic of the substituted imidazole chromophore. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. A study on N-butyl-1H-benzimidazole showed absorption peaks around 248 nm and 295 nm. semanticscholar.org Imidazolium-based ionic liquids, which share the imidazole core, also show a characteristic UV-Vis absorption peak around 229 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. researchgate.netmdpi.com

For a crystalline derivative of this compound, a single-crystal X-ray diffraction analysis would reveal:

The exact conformation of the butyl chain.

The planarity of the imidazole ring.

The bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

Intermolecular interactions, such as hydrogen bonding involving the amine group and the imidazole nitrogens, which dictate the crystal packing. nih.gov

While no specific crystallographic data for this compound was found, studies on related imidazole derivatives demonstrate the power of this technique in confirming molecular structures and understanding intermolecular forces. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

The purity and separation of this compound and its derivatives are critical for their application in various chemical and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely employed techniques for these purposes. While specific literature detailing the chromatographic analysis of this compound is not extensively available, methodologies applied to structurally similar imidazole-based compounds, including other ionic liquids and substituted imidazoles, provide a strong foundation for establishing effective analytical protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the quantitative analysis and purity determination of imidazole derivatives. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

Methodology and Findings:

For the analysis of related imidazolium (B1220033) ionic liquids, reversed-phase HPLC methods have been successfully developed. mdpi.com These methods can be adapted for this compound derivatives. A common approach involves using a C18 column with a mobile phase consisting of an acetonitrile (B52724) and a phosphate (B84403) buffer solution. mdpi.com The UV detector is frequently set at a wavelength where the imidazole ring exhibits strong absorbance, typically around 210-230 nm.

In a study on 1-methyl-4-phenyl-1H-imidazol-2-amine, HPLC analysis was performed using a Shimadzu LC-2010AHT system with an X-Bridge C18 column. The mobile phase was a gradient of acetonitrile and water, which allowed for the effective separation of the main compound from its impurities. researchgate.net For 1-butyl-3-methylimidazolium cations, an isocratic mobile phase of acetonitrile and 30mM potassium dihydrogen phosphate (K2HPO4) in a 40:60 ratio has been utilized, achieving baseline separation within 8 minutes. mdpi.com

The following table summarizes typical HPLC conditions that can be applied or adapted for the analysis of this compound and its derivatives, based on established methods for similar compounds.

Table 1: Illustrative HPLC Parameters for Imidazole Derivatives

ParameterCondition 1 (based on Imidazolium Cations) mdpi.comCondition 2 (based on Phenyl-Imidazoles) researchgate.net
Stationary Phase (Column) C18X-Bridge C18 (150 mm x 4.6 mm)
Mobile Phase Acetonitrile : 30mM K2HPO4 (40:60, v/v)Acetonitrile : Water (Gradient)
Flow Rate Typically 1.0 mL/minNot specified
Detection UV at specific wavelength (e.g., 210-230 nm)UV at specific wavelength
Injection Volume 10 µL10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)Not specified

The development of a specific HPLC method for this compound would involve optimizing these parameters, particularly the mobile phase composition and pH, to achieve the best peak shape and resolution from potential impurities. The retention time of the compound would be a key indicator of its identity under specific chromatographic conditions, while the peak area would be used for quantification and purity assessment. For instance, in the analysis of 1-butyl-3-methylimidazolium, a linear calibration plot was obtained in the concentration range of 1–100 μM with a correlation coefficient of 0.998, demonstrating the method's suitability for quantitative work. mdpi.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample.

Methodology and Findings:

In the synthesis of imidazole derivatives, TLC is routinely used to track the conversion of starting materials to products and to identify the presence of byproducts. researchgate.net For polar compounds like this compound, a polar stationary phase such as silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of solvents with varying polarities, which is optimized to achieve good separation of the spots on the TLC plate.

For example, in the synthesis of bis-imidazolyl phenyl butadiyne derivatives, a mixture of hexane (B92381) and ethyl acetate (B1210297) with a small amount of triethylamine (B128534) (TEA) was used as the eluent to purify the imidazole product on a silica gel column. nih.gov The addition of a basic modifier like TEA can be crucial when analyzing amines to prevent tailing of the spots on the silica gel plate.

Visualization of the spots on a TLC plate can be achieved under UV light (typically at 254 nm) if the compounds are UV-active. Alternatively, staining reagents such as potassium permanganate (B83412) or iodine can be used to visualize compounds that are not UV-active.

The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

Table 2: Example TLC Systems for Analysis of Imidazole Derivatives

ParameterExample System 1 nih.govExample System 2 (General)
Stationary Phase Silica GelSilica Gel 60 F254
Mobile Phase (Eluent) Hexane : Ethyl Acetate : Triethylamine (e.g., 2:1 with 1% TEA)Dichloromethane : Methanol (e.g., 9:1 v/v)
Visualization UV light (254 nm)UV light (254 nm), Potassium Permanganate stain

The selection of the eluent system is critical and is determined by the polarity of the specific this compound derivative being analyzed. A more polar derivative would require a more polar eluent to achieve an optimal Rf value (typically between 0.3 and 0.7) for good separation.

Mechanistic Biological Activity Studies and Structure Activity Relationships of 1 Butyl 1h Imidazol 4 Amine Analogs

Investigation of Molecular Targets and Ligand-Receptor Interactions

The imidazole (B134444) scaffold is a key structural feature that allows these compounds to bind to a range of biological macromolecules, including enzymes and cellular receptors. smolecule.com The nature of the substituents on the imidazole ring dictates the specific target and the type of interaction, whether it be inhibitory, activating, agonistic, or antagonistic.

Analogs of 1-butyl-1H-imidazol-4-amine have been identified as potent inhibitors of several enzyme classes. The mechanism of inhibition often involves the compound binding to the enzyme's active site or an allosteric site, which prevents the natural substrate from binding and catalysis from occurring.

Kinase Inhibition: A significant area of investigation is the inhibition of Janus-associated kinases (Jaks), which are non-receptor tyrosine kinases involved in cytokine-mediated signal transduction. researchgate.net Structure-based design led to the development of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. These compounds, designed as bioisosteric replacements for aminopyrazole rings, interact with the hinge region of the kinase domain. researchgate.netmdpi.com For instance, X-ray crystallography has shown that the imidazole ring interacts with the hinge via an acceptor-donor hydrogen bond pattern with the backbone of glutamate (B1630785) (E930) and a donor N-H hydrogen bond to the backbone carbonyl of valine (V931). researchgate.net

Insulin-Degrading Enzyme (IDE) Inhibition: Imidazole-derived compounds have been studied as dual binders of IDE, a zinc metalloprotease implicated in type-2 diabetes and Alzheimer's disease. nih.gov These inhibitors can bind to both an exosite and the catalytic site of IDE, providing a structural basis for their inhibitory action. nih.gov

β-Glucosidase Inhibition: Gluco-1H-imidazole derivatives, which mimic the transition state of the glucosidase reaction, have been identified as competitive inhibitors. acs.org The attachment of a butyl moiety to the gluco-1H-imidazole scaffold was found to increase the inhibitory potency against human retaining β-glucosidase GBA1, resulting in nanomolar inhibition. acs.org

Cytochrome P450 Inhibition: 1-(4-biphenylylmethyl)-1H-imidazole derivatives have been identified as potent inhibitors of CYP121, an essential enzyme in Mycobacterium tuberculosis. nih.gov These compounds block a solvent channel leading to the active site heme, engaging in both hydrophobic interactions and hydrogen bonding. nih.gov

Derivatives based on the imidazo[4,5-c]quinoline scaffold, which can be considered complex analogs of this compound, are well-known modulators of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govtandfonline.com These receptors are crucial components of the innate immune system. binghamton.edu

TLR7/8 Agonism: Small molecule imidazoquinolines like 1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine are potent TLR7 agonists, with some analogs showing dual TLR7/8 agonism. acs.orggoogle.com Agonist binding to these endosomal receptors triggers downstream signaling, leading to immune activation. researchgate.net The potency of these agonists can be substantial, with some compounds showing activity at nanomolar concentrations. researchgate.net For example, swapping the N1 and C2 substituents on a lead imidazoquinoline identified an extremely active TLR7 agonist with an EC₅₀ value of 8.6 nM. researchgate.net

TLR7/8 Antagonism: Interestingly, minor structural modifications to TLR7/8 agonists can convert them into antagonists. Studies have shown that changing the C2-butyl group of an imidazoquinoline agonist to a C2-isobutyl or C2-cyclopropylmethyl group results in mixed TLR7/8 competitive antagonists. nih.gov This demonstrates that the conformation of the dimeric receptor complex is highly sensitive to steric changes in the ligand binding pocket. nih.gov

Histamine (B1213489) Receptor Ligands: Analogs of clobenpropit, which contain an imidazole ring, have been evaluated as ligands for the histamine H3 (H3R) and H4 (H4R) receptors. researchgate.net These studies revealed that slight structural modifications could lead to significant differences in selectivity and functional properties, with compounds acting as partial agonists or antagonists/inverse agonists at the H4 receptor. researchgate.net

Elucidation of Cellular Pathways Modulated by Imidazole Derivatives

The interaction of imidazole analogs with their molecular targets initiates cascades of cellular events.

Innate Immunity Pathways: TLR7 agonists, upon engaging their receptor, activate critical downstream signaling pathways, most notably the NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF (interferon regulatory factor) pathways. binghamton.edu This activation leads to the transcription and subsequent release of various cytokines and chemokines, such as interferons, which orchestrate an immune response. binghamton.eduresearchgate.net

JAK/STAT Signaling Pathway: Imidazole-based Jak2 inhibitors directly modulate the Jak/STAT pathway. researchgate.net By blocking the autophosphorylation of Jak2, they prevent the recruitment and phosphorylation of STATs (Signal Transducer and Activator of Transcription proteins). This inhibition halts the dimerization and nuclear translocation of STATs, thereby downregulating cellular proliferation and promoting apoptosis in cells where this pathway is constitutively active, such as in certain cancers. researchgate.net

Apoptosis Induction: In the context of anticancer activity, certain imidazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cell lines. smolecule.com This can be triggered by various upstream events, including the inhibition of survival pathways like JAK/STAT or the induction of cellular stress. Mechanistic studies have shown that some compounds can elevate the expression of pro-apoptotic proteins like Bax and Caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2. bohrium.com

Structure-Activity Relationship (SAR) Analysis for Specific Biological Endpoints

SAR analysis is crucial for optimizing the potency and selectivity of drug candidates. For imidazole derivatives, extensive SAR studies have provided clear guidance for chemical modifications.

TLR7 Agonists: For imidazo[4,5-c]quinoline-based TLR7 agonists, several structural features are key for activity. researchgate.net

The 4-amino group is essential and must be retained for activity. researchgate.net

A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with the optimal compound bearing a C2-n-butyl group. researchgate.net

Transposing the N1 and C2 substituents can lead to extremely active compounds. researchgate.net

Replacement of the imidazole ring with a triazole or cyclic urea (B33335) leads to a complete loss of activity, highlighting the importance of the imidazole core. tandfonline.comresearchgate.net

Introduction of a methoxy (B1213986) group at the para-position of the N1-benzyl group can result in a significant increase in TLR7 agonist activity. acs.org

Enzyme Inhibitors:

For IDE inhibitors , the carboxylic acid, the imidazole ring, and a tertiary amine were found to be critical for activity. nih.gov

In the development of Jak2 inhibitors , the 1-methyl-1H-imidazol-4-amine moiety was identified as a viable hinge-binding fragment. researchgate.net

For CYP121 inhibitors , SAR studies highlighted that compounds with a biphenylylmethyl group at the N1 position of the imidazole ring showed high affinity. nih.gov

Anticancer Agents:

SAR studies on imidazole-1,2,4-oxadiazole hybrids showed that most derivatives exhibited higher potency in MCF-7 breast cancer cells compared to other cell lines. mdpi.com

For other imidazole hybrids, bulky substituents can disrupt activity, indicating a need for balanced steric effects.

In Vitro Pharmacological Profiling in Cell-Based Assays (e.g., anticancer, antimicrobial activity studies in cell lines)

The therapeutic potential of this compound analogs has been extensively profiled in various in vitro cell-based assays.

Anticancer Activity: Imidazole derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines. researchgate.netnih.gov For example, imidazole-1,2,4-oxadiazole hybrids have been tested against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells, with some compounds showing potent activity with IC₅₀ values in the low micromolar range. mdpi.com Other studies have reported activity against NUGC-3 (gastric) and various melanoma cell lines. nih.gov The mechanism often involves the inhibition of key enzymes like topoisomerase II or the induction of apoptosis. smolecule.comresearchgate.net

Antimicrobial Activity: The imidazole scaffold is present in many known antimicrobial agents. Analogs have been evaluated for their ability to inhibit the growth of various pathogens.

Antibacterial: Studies have shown that certain imidazole derivatives exhibit stronger effects than standard drugs like gentamicin (B1671437) against bacteria such as Klebsiella oxytoca. researchgate.net Benzimidazole (B57391) derivatives have also shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org

Antifungal: Activity against fungal strains like A. niger and C. albicans has been reported for several benzimidazole derivatives, with some compounds showing inhibitory effects comparable to or better than standard antifungal agents. nih.gov

Antileishmanial: Aryl-substituted imidazoles have been evaluated for their activity against Leishmania amazonensis, with several compounds showing marked activity against the promastigote form of the parasite. clinmedjournals.org

Mechanistic Studies in Relevant in vivo Animal Models (excluding human clinical trials)

To validate in vitro findings and understand the mechanistic action in a whole organism, promising imidazole analogs have been advanced to studies in animal models. These studies provide insights into pharmacokinetics, efficacy, and target engagement in a living system.

Anticancer Efficacy in Xenograft Models: A potent, orally bioavailable Jak2 inhibitor based on a 1-methyl-1H-imidazole scaffold demonstrated significant tumor growth inhibition in a UKE-1 (human hematopoietic cancer) xenograft mouse model. researchgate.net This in vivo efficacy study confirmed that the compound could achieve sufficient exposure to modulate the Jak/STAT pathway in the tumor, leading to a therapeutic effect.

Pharmacokinetic Profiling: The in vivo pharmacokinetic properties of potent IDE inhibitors have been measured in animal models. nih.gov These studies are essential to determine parameters like absorption, distribution, metabolism, and excretion, which are critical for a compound's potential as a drug.

Immunomodulation in vivo: Imidazoquinoline-based TLR7 agonists have been studied in animal models to confirm their immune-stimulating effects. These studies measure the induction of cytokines like interferon-alpha in whole blood models, paralleling the results seen in primary reporter gene assays and confirming the compound's ability to activate the immune system in a complex biological environment. researchgate.net

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

1-butyl-1H-imidazol-4-amine serves as a key intermediate in the construction of more elaborate molecular architectures. The presence of a reactive primary amine and a nucleophilic imidazole (B134444) ring allows for a variety of chemical transformations, making it a valuable synthon for creating diverse organic compounds.

A general approach to synthesizing substituted imidazoles involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). In a specific example, 1-butyl-4,5-bis(p-chlorophenyl)-2-phenyl-1H-imidazole derivatives were synthesized through a one-pot cyclo-condensation reaction. tandfonline.com This synthesis utilized butylamine (B146782), which, upon reaction, forms the 1-butyl-substituted imidazole core. tandfonline.com This methodology highlights how the butylamine component is integrated to form the final imidazole structure.

The synthesis of complex imidazoles can be influenced by the reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been shown to be an effective and clean technique for preparing tetra-substituted imidazoles, offering higher yields and shorter reaction times compared to traditional thermal methods. tandfonline.com The use of p-toluenesulfonic acid (PTSA) as a catalyst has been found to be effective in these reactions, with the catalyst concentration impacting both the reaction time and yield. tandfonline.com

Precursors for Amino Acid Derivatives

While direct studies on the use of this compound as a precursor for common amino acid derivatives are not extensively documented, the structural analogy to other aminoimidazole compounds suggests its potential in this area. For instance, 2-aminoimidazole amino acids have been synthesized and evaluated as inhibitors of enzymes like human arginase I. nih.gov These synthetic amino acids mimic the structure of L-arginine, with the 2-aminoimidazole group acting as a bioisostere for the guanidinium (B1211019) group. nih.gov

Following this precedent, this compound could potentially be used to synthesize novel non-proteinogenic amino acids. The amino group at the C4 position could be elaborated or coupled with other molecules to create derivatives with unique structural and functional properties. The butyl group at the N1 position would offer increased lipophilicity compared to a methyl or hydrogen substituent, which could be advantageous for modulating the pharmacokinetic properties of potential therapeutic agents. The synthesis of such amino acid derivatives could involve standard peptide coupling reactions or other functional group transformations common in amino acid chemistry.

Applications in Catalysis and Organocatalysis

The imidazole moiety is a well-known component in various catalytic systems. N-alkylated imidazoles, in particular, have been explored as organocatalysts. For example, a Brønsted acid ionic liquid based on a 1-(butyl-4-sulfonic)-3-methylimidazolium cation has been prepared and used as a catalyst in the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction for the synthesis of substituted imidazoles. beilstein-journals.org This catalyst demonstrated good yields, which could be further improved with microwave heating. beilstein-journals.org

Although specific studies detailing the use of this compound as a primary organocatalyst are limited, its structural features suggest potential applications. The basic nitrogen atoms in the imidazole ring and the primary amino group can act as catalytic sites. The butyl group can enhance solubility in organic solvents, a desirable feature for a catalyst. It could potentially catalyze reactions such as acyl transfer, Michael additions, or other base-catalyzed transformations.

Ligand Design for Metal Coordination Chemistry

Imidazole and its derivatives are excellent ligands for a wide range of metal ions due to the coordinating ability of the sp2-hybridized nitrogen atom (N3). bohrium.com The resulting metal complexes have found applications in catalysis, materials science, and bioinorganic chemistry. nih.gov

This compound can act as a versatile ligand. The imidazole ring provides a primary coordination site, while the amino group at the C4 position can offer a secondary binding site, potentially leading to the formation of chelate complexes. The butyl group at the N1 position can influence the steric and electronic properties of the resulting metal complexes, affecting their stability, solubility, and catalytic activity. For example, the synthesis of transition metal complexes with a tetra-substituted imidazole ligand has been reported, where the ligand coordinates to metals such as Co(II), Ni(II), Cu(II), Mn(II), and Zn(II). nih.gov

The coordination chemistry of similar imidazole-containing ligands has been explored in the context of creating functional materials. For instance, zinc(II) coordination polymers have been synthesized using 1,4-di(1H-imidazol-4-yl)benzene as a ligand, demonstrating the ability of the imidazole moiety to form extended network structures.

Development of Functional Materials (e.g., Optoelectronic Materials, Sensors)

Imidazole derivatives are increasingly being investigated for their use in functional materials due to their electronic properties and thermal stability. They have been incorporated into organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

The electronic properties of imidazole-based materials can be tuned by modifying the substituents on the imidazole ring. Theoretical studies on vinyl-fused benzimidazole (B57391) derivatives have shown that the introduction of electron-donating or electron-accepting groups can alter the HOMO-LUMO energy gap, which is crucial for optoelectronic applications. nih.gov The butyl group in this compound acts as an electron-donating group, which could influence the electronic structure and photophysical properties of materials incorporating this moiety. The amino group can also participate in hydrogen bonding, which can affect the self-assembly and bulk properties of the material.

Future Research Directions and Translational Outlook

Novel Synthetic Routes and High-Throughput Methodologies

The development of efficient, scalable, and versatile synthetic methods is crucial for exploring the full potential of the 1-butyl-1H-imidazol-4-amine framework. While classical methods for imidazole (B134444) synthesis exist, future efforts will likely concentrate on modern, more sustainable, and automatable technologies.

Key Future Approaches:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. The synthesis of substituted imidazoles has been successfully demonstrated using flow reactors, often at high temperatures and pressures, to achieve high yields and purity without the need for intermediate isolation. acs.org Future work could adapt these flow processes for the synthesis of this compound, potentially starting from α-haloketones or related precursors, enabling rapid and efficient production. acs.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. researchgate.net Techniques like the Ugi and Passerini reactions have been used to create highly substituted imidazole derivatives. acs.org Developing a robust MCR protocol for the this compound core would enable the rapid generation of a library of analogues for high-throughput screening. nih.gov

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an atom-economical approach to modifying molecular scaffolds. Copper-mediated oxidative C-H functionalization has been used to produce highly substituted imidazoles from readily available starting materials under mild conditions. nih.gov Research into the selective C-H functionalization of the imidazole core or the butyl chain of this compound could provide novel derivatives that are otherwise difficult to access.

Advanced Catalysis: The use of novel catalysts, such as nanocrystalline MgAl₂O₄ under sonochemical conditions or various ionic liquids, has been shown to improve the efficiency, yield, and environmental footprint of imidazole synthesis. nih.govresearchgate.net Future exploration of such catalysts could lead to more cost-effective and greener synthetic routes. researchgate.net

Synthetic MethodologyPotential Advantages for this compound SynthesisRelevant Research Findings
Flow Chemistry Enhanced safety, scalability, precise control over reaction parameters, potential for automation.High-temperature operation (>150 °C) in continuous flow reactors has been shown to be essential for the clean formation of certain 1H-4-substituted imidazoles. acs.org
Multicomponent Reactions (MCRs) High efficiency, atom economy, rapid generation of diverse chemical libraries from simple precursors.Ugi and Passerini reactions have been successfully employed to construct complex imidazole scaffolds in a one-pot process. acs.org
Direct C-H Functionalization Atom economy, access to novel derivatives, simplification of synthetic routes.Copper-catalyzed methods allow for the synthesis of highly substituted imidazoles under mild conditions, suitable for creating libraries for screening. nih.gov
Novel Catalysis Improved yields, shorter reaction times, use of environmentally benign conditions (e.g., ultrasound).Nanocrystalline MgAl₂O₄ has been used as an effective catalyst for the four-component synthesis of tetrasubstituted imidazoles with high yields. nih.gov

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. researchgate.net For this compound, these approaches can guide the design of new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of this compound derivatives with their biological activity. chemrxiv.org These models can then predict the activity of novel, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding orientation of derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.combrieflands.com This provides insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for affinity. brieflands.com Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. mdpi.com

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be generated based on the essential structural features of this compound required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new molecules with different core structures but similar functional properties. researchgate.net

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the design phase. mdpi.com Applying these tools to virtual derivatives of this compound can help filter out compounds likely to fail later in development due to poor pharmacokinetic profiles. brieflands.com

Computational TechniqueApplication in Designing this compound DerivativesKey Outcomes
QSAR Predict biological activity based on physicochemical properties and structural descriptors.Identification of key structural features that influence activity, guiding lead optimization. chemrxiv.org
Molecular Docking Predict binding modes and affinities to specific biological targets (e.g., kinases, proteases).Rational design of compounds with improved target engagement and selectivity. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulate the dynamic behavior and stability of the compound-target complex.Confirmation of binding stability and elucidation of detailed interaction dynamics. mdpi.com
ADMET Prediction Evaluate drug-likeness, metabolic stability, and potential toxicity profiles in silico.Early-stage deselection of candidates with unfavorable pharmacokinetic properties. brieflands.com

Deepening Mechanistic Understanding of Biological Interactions

While computational tools provide valuable predictions, a deep and experimentally validated understanding of how this compound and its derivatives function at a molecular level is paramount. The imidazole ring can act as a hydrogen bond donor or acceptor, and it can coordinate with metal ions, making it a versatile interaction motif. researchgate.net

Future research should focus on:

Target Identification and Validation: For derivatives showing interesting phenotypic effects in cell-based assays, identifying the specific protein target(s) is a critical step. Techniques such as chemical proteomics, thermal proteome profiling, and affinity chromatography-mass spectrometry can be employed to pull down binding partners.

Biophysical Interaction Analysis: Methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, thermodynamics, and kinetics, confirming direct interaction with a purified target protein.

Structural Biology: Obtaining a high-resolution crystal structure of a derivative bound to its target provides the ultimate insight into the binding mode. brieflands.com This structural information can confirm docking predictions and reveal subtle interactions that can be exploited for further rational design.

Expanded Applications in Chemical Biology and Materials Innovation

The utility of the this compound scaffold extends beyond traditional medicinal chemistry into the realms of chemical biology and materials science. mdpi.com

Chemical Biology Probes: The this compound structure can be modified to create chemical probes for studying biological systems. By appending reporter tags (e.g., fluorophores, biotin) or photoreactive cross-linking groups, these probes can be used to visualize, isolate, and identify biological targets and interaction partners in their native cellular environment. N-acyl imidazoles, for example, have been used for the chemical labeling of proteins. researchgate.net

Functional Materials: Imidazole-based compounds are key components in the development of advanced materials. rsc.org They have been incorporated into polymers and small molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netacs.org The specific properties of this compound, such as its potential for self-assembly through hydrogen bonding, could be harnessed to create novel supramolecular materials, ionic liquids, or catalysts. researchgate.net

Biosensors: The ability of the imidazole group to coordinate with metal ions can be exploited in the design of chemosensors. Derivatives of this compound could be developed as selective fluorogenic or colorimetric sensors for detecting specific metal ions in environmental or biological samples. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-butyl-1H-imidazol-4-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions. A common approach utilizes 1,4-diaminobutane derivatives with carbonyl-containing reagents (e.g., glyoxal) under acidic conditions to form the imidazole ring . For 1-butyl substitution, pre-functionalization of the amine precursor with a butyl group or post-synthetic alkylation may be employed. Optimization includes:
  • Temperature control : Heating at 80–100°C to promote cyclization.
  • Catalysts : Use of HCl or H₂SO₄ for protonation and ring closure.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Yield improvements often require iterative adjustments to solvent polarity (e.g., ethanol/water mixtures) and stoichiometric ratios of reactants.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy :
  • ¹H NMR: Peaks at δ 6.5–7.2 ppm confirm aromatic protons of the imidazole ring.
  • ¹³C NMR: Signals near 120–140 ppm correspond to sp² carbons in the ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Stretching vibrations at ~3100 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N) validate functional groups.

Q. What preliminary biological activities have been reported for this compound derivatives?

  • Methodological Answer : Imidazole derivatives exhibit:
  • Enzyme inhibition : Competitive binding to histidine-dependent enzymes (e.g., urease) via mimicry of histidine residues .
  • Antimicrobial activity : MIC values against Candida albicans range from 8–32 µg/mL in analogues with halogenated substituents .
    Preliminary assays should include:
  • In vitro enzyme inhibition kinetics.
  • Broth microdilution for antimicrobial screening.

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from:
  • Tautomerism : The imidazole ring’s prototropic tautomerism can alter peak positions. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize specific tautomers .
  • Impurity profiles : LC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies byproducts from incomplete alkylation or oxidation.
  • Validation : Cross-reference with computational models (DFT calculations for NMR chemical shifts) .

Q. What strategies are effective for retrosynthetic planning of structurally complex this compound analogues?

  • Methodological Answer : Retrosynthesis tools (e.g., AI-driven platforms like Pistachio or Reaxys) prioritize:
  • Functional group compatibility : Protecting amine groups during butylation steps.
  • Step economy : One-pot reactions combining cyclization and alkylation (e.g., using butyl bromide in DMF with K₂CO₃) .
    Case study: A three-step route (cyclization → hydrolysis → alkylation) achieved 27.4% yield for a phenyl-substituted analogue, with intermediates validated by X-ray crystallography .

Q. How do structural modifications influence the biological activity of this compound in enzyme binding assays?

  • Methodological Answer : QSAR studies reveal:
  • Butyl chain length : Longer chains (C4–C6) enhance lipophilicity, improving membrane permeability (logP > 2.5).
  • Electron-withdrawing groups : Nitro or fluoro substituents at the 2-position increase binding affinity to histamine receptors (Kᵢ < 100 nM) .
    Experimental validation:
  • Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites.
  • SPR assays : Measure real-time binding kinetics (kₐₙ, kₒff) for modified derivatives.

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